molecular formula C7H8N6OS B2646660 5-(5-amino-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1946813-66-6

5-(5-amino-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2646660
CAS No.: 1946813-66-6
M. Wt: 224.24
InChI Key: IQEATSJMKHHHSE-UHFFFAOYSA-N
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Description

5-(5-amino-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that features both a thiadiazole and a pyrazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-amino-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-4-carboxamide typically involves the reaction of 5-amino-1,3,4-thiadiazole with 1-methyl-1H-pyrazole-4-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(5-amino-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(5-amino-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(5-amino-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-amino-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-4-carboxamide is unique due to its combination of the thiadiazole and pyrazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

5-(5-amino-1,3,4-thiadiazol-2-yl)-1-methylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N6OS/c1-13-4(3(2-10-13)5(8)14)6-11-12-7(9)15-6/h2H,1H3,(H2,8,14)(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEATSJMKHHHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)N)C2=NN=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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